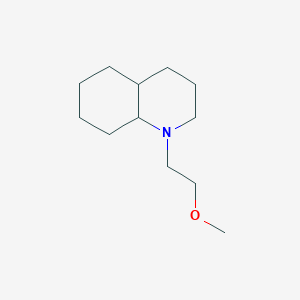
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of quinolines, which are organic compounds that contain a benzene ring fused to a pyridine ring.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It has also been shown to modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and physiological effects:
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and prostaglandins. It has also been shown to have analgesic effects by modulating the activity of pain receptors. Additionally, it has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also has a low toxicity profile, making it safe for use in animal studies. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different neurotransmitter systems can make it challenging to determine its specific therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline. One direction is to further investigate its potential therapeutic applications in various diseases, including depression, anxiety, and neurodegenerative diseases. Another direction is to elucidate its mechanism of action and identify specific targets for drug development. Additionally, future studies could investigate the potential use of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline can be synthesized through a multi-step process involving the reaction of various reagents. One of the methods involves the reaction of 2-methoxyethylamine with cyclohexanone in the presence of sodium ethoxide to form 1-(2-methoxyethyl)-3-cyclohexen-1-ol. This intermediate is then treated with sodium borohydride to reduce the double bond and form 1-(2-methoxyethyl)-3-cyclohexanol. The final step involves the reaction of 1-(2-methoxyethyl)-3-cyclohexanol with ammonium acetate and acetic anhydride in the presence of sulfuric acid to form 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-14-10-9-13-8-4-6-11-5-2-3-7-12(11)13/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRSOSLEDUQYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

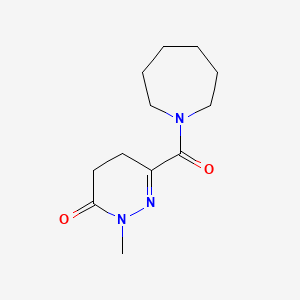
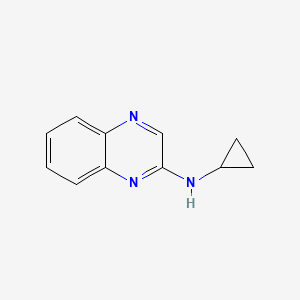

![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)
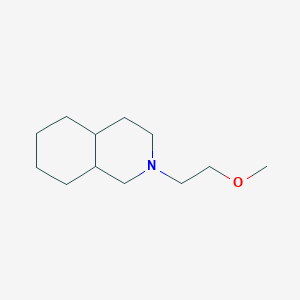
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)
![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)


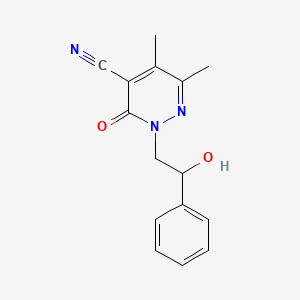
![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)
![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516787.png)
![1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7516788.png)